2-(1-(Furan-2-yl)ethylidene)hydrazinecarboxamide
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Overview
Description
2-(1-(Furan-2-yl)ethylidene)hydrazinecarboxamide is a heterocyclic compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 g/mol . This compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The compound is primarily used for research purposes and has shown potential in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Furan-2-yl)ethylidene)hydrazinecarboxamide typically involves the reaction of furan-2-carbaldehyde with hydrazinecarboxamide under specific conditions. The reaction is carried out in an ethanol solution, and the mixture is heated to facilitate the formation of the desired product . The reaction can be summarized as follows:
Furan-2-carbaldehyde+Hydrazinecarboxamide→this compound
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial production methods may involve similar synthetic routes with optimization for larger-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(1-(Furan-2-yl)ethylidene)hydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The furan ring allows for substitution reactions, where different substituents can replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve halogens (e.g., chlorine, bromine) and can be carried out under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce furan-2-ylmethylamine derivatives .
Scientific Research Applications
2-(1-(Furan-2-yl)ethylidene)hydrazinecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals with antimicrobial activity.
Industry: Utilized in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of 2-(1-(Furan-2-yl)ethylidene)hydrazinecarboxamide involves its interaction with microbial cell components. The compound is believed to inhibit the growth of microorganisms by interfering with their metabolic processes. This includes binding to specific enzymes and disrupting their function, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of 2-(1-(Furan-2-yl)ethylidene)hydrazinecarboxamide.
Hydrazinecarboxamide: Another precursor used in the synthesis.
Furan-3-carboxylate hydrazones: Compounds with similar structures and potential biological activities.
Uniqueness
This compound is unique due to its specific structure, which combines a furan ring with a hydrazinecarboxamide moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C7H9N3O2 |
---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
[(E)-1-(furan-2-yl)ethylideneamino]urea |
InChI |
InChI=1S/C7H9N3O2/c1-5(9-10-7(8)11)6-3-2-4-12-6/h2-4H,1H3,(H3,8,10,11)/b9-5+ |
InChI Key |
VIWNSIPMWBNNFB-WEVVVXLNSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)N)/C1=CC=CO1 |
Canonical SMILES |
CC(=NNC(=O)N)C1=CC=CO1 |
Origin of Product |
United States |
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